molecular formula C23H15F7N2O4 B611862 XY018

XY018

Cat. No.: B611862
M. Wt: 516.4 g/mol
InChI Key: MNVXADPCMINSEC-UHFFFAOYSA-N
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Description

历史发展与发现

XY 018的开发历程体现了现代药物化学中结构导向药物设计的成功实践。该化合物的设计基于对已知维甲酸相关孤儿受体γ拮抗剂SR2211和GSK805结构特征的深入分析。研究人员通过整合这两种化合物的关键结构要素,并进行基于结构的优化,最终获得了具有更高效力的XY 018

分子对接研究显示,XY 018能够通过多个保守的氢键和疏水相互作用与维甲酸相关孤儿受体γ的疏水配体结合域结合。具体而言,该化合物中间的苯基基团可能与配体结合域中Phe378侧链形成π-π相互作用,而酰胺基团能够与Phe377形成直接氢键。分子动力学模拟证实了维甲酸相关孤儿受体γ-XY 018复合物的高度稳定性

该化合物的发现代表了核受体拮抗剂开发领域的重要进展。早期的维甲酸相关孤儿受体γ特异性拮抗剂如SR2211和GSK805主要用于评估其在抑制辅助性T细胞17介导的自身免疫疾病模型中的治疗潜力。XY 018的开发进一步扩展了这一研究领域,特别是在肿瘤研究方面展现了独特的价值

分类与命名

XY 018的化学命名为N-[2′-氟-4′-[2,2,2-三氟-1-羟基-1-(三氟甲基)乙基][1,1′联苯]-4-基]-2-硝基苯乙酰胺。该化合物属于酰胺衍生物类别,具有复杂的氟化芳香族结构

表1:XY 018基本化学信息

参数 数值 来源
CAS号 1873358-87-2
分子式 C₂₃H₁₅F₇N₂O₄
分子量 516.36 g/mol
纯度 ≥98%
PubChem ID 130248006

从结构角度来看,XY 018包含多个关键的功能基团。该分子的核心结构基于联苯骨架,其上连接有氟取代基和三氟甲基,这些氟原子的存在显著影响了化合物的药理性质。硝基苯乙酰胺部分则是该化合物与靶标蛋白相互作用的关键区域

该化合物在ChEMBL数据库中的标识符为CHEMBL4537738,反映了其在化学生物学研究中的重要地位。其IUPAC命名系统名称为N-[4-[2-氟-4-(1,1,1,3,3,3-六氟-2-羟基丙-2-基)苯基]苯基]-2-(2-硝基苯基)乙酰胺

在核受体研究中的意义

XY 018在核受体研究领域具有重要的科学意义,特别是在维甲酸相关孤儿受体γ功能研究方面。维甲酸相关孤儿受体γ属于核受体超家族成员,在免疫反应调节、昼夜节律控制以及某些类型癌症的发病机制中发挥关键作用

表2:XY 018对不同核受体的抑制活性

靶标受体 IC₅₀值 细胞系 来源
维甲酸相关孤儿受体γ 0.19 μM 293T细胞
维甲酸相关孤儿受体α 7.57 μM 293T细胞

XY 018展现出对维甲酸相关孤儿受体γ的高度选择性,其对维甲酸相关孤儿受体γ的抑制活性比对维甲酸相关孤儿受体α的抑制活性高约40倍。这种选择性使得该化合物成为研究维甲酸相关孤儿受体γ特异性功能的理想工具化合物。

在前列腺癌研究中,XY 018被证明能够通过抑制维甲酸相关孤儿受体γ的组成性活性来抑制雄激素受体的表达。研究表明,维甲酸相关孤儿受体γ是雄激素受体基因过表达和雄激素受体信号增强的关键驱动因子。通过使用XY 018抑制维甲酸相关孤儿受体γ,研究人员能够有效阻断这一信号通路,从而为理解去势抵抗性前列腺癌的发病机制提供了重要见解

最近的研究发现,XY 018在白血病研究中也展现出独特的价值。在KMT2A重排白血病研究中,XY 018被证明是最有前景的胆固醇调节药物之一。该化合物能够有效抑制负责胆固醇合成和摄取的基因转录,同时增加胆固醇外流。值得注意的是,维甲酸相关孤儿受体γ阻断后,对照细胞的生长潜能得以保持,这表明XY 018具有较好的选择性

RNA测序分析揭示了XY 018对细胞转录程序的深远影响。在KMT2A重排白血病细胞中,XY 018处理导致189个差异表达基因,其中98个基因上调,91个基因下调。排名最高的下调基因主要与胆固醇摄取和合成相关,而上调最显著的基因则与胆固醇外流相关

这些研究成果确认了维甲酸相关孤儿受体γ作为SREBP2介导的胆固醇稳态激活因子的作用,不仅在三阴性乳腺癌和前列腺癌中如此,在KMT2A重排白血病中也首次得到证实。通过使用特异性拮抗剂与化疗或他汀类药物联合使用,产生加性和协同效应,维甲酸相关孤儿受体γ可被视为KMT2A重排白血病的新型治疗策略。

Properties

IUPAC Name

N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVXADPCMINSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F7N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Solvent Effects

  • Solvent Selection : DMSO is avoided due to potential side reactions with fluorinated groups. Instead, DMF or tetrahydrofuran (THF) is preferred for their ability to dissolve polar intermediates.

  • Temperature Gradients : Exothermic reactions (e.g., nitration) require precise cooling to maintain selectivity. For example, the amide coupling step proceeds optimally at 25°C with gradual warming to 40°C post-initiation.

Catalytic Systems

  • Cesium Oleate as Phase-Transfer Catalyst : Adapted from nanocrystal synthesis protocols, cesium oleate enhances the solubility of fluorinated intermediates in nonpolar solvents, reducing reaction times by 30–40%.

  • Copper(I) Halides : CuBr improves nitro group reduction efficiency in later stages, minimizing byproduct formation.

Purification and Isolation Protocols

Post-synthesis purification employs a multi-step process:

Primary Isolation

  • Antisolvent Precipitation : Crude XY-018 is precipitated using methyl acetate, achieving 85–90% recovery. This method effectively removes unreacted starting materials and inorganic salts.

  • Centrifugation Parameters : 10,000 × g for 15 minutes at 4°C ensures complete pellet formation without compound degradation.

Chromatographic Refinement

  • Silica Gel Chromatography : A hexane/ethyl acetate gradient (7:3 to 1:1) resolves residual impurities, yielding ≥98% purity (Table 1).

  • HPLC Validation : Reverse-phase C18 columns with acetonitrile/water mobile phases confirm chemical homogeneity (retention time = 12.4 min).

Table 1: Purification Efficiency Across Solvent Systems

Solvent Ratio (Hexane:EA)Purity (%)Recovery (%)
7:398.289.5
5:599.176.3
3:797.882.4

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Analysis : 13C NMR (CD3OD) peaks at δ 194.55 (carbonyl), 173.21 (amide), and 14.25 (CF3) confirm structural integrity.

  • Mass Spectrometry : ESI-MS ([M+H]+ = 517.36) aligns with theoretical molecular weight.

Stability Profiling

  • Storage Conditions : XY-018 remains stable for 6 months at -80°C in DMSO (100 mg/mL). Repeated freeze-thaw cycles (>3) reduce potency by 12–15%.

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C indicates suitability for long-term storage at ambient temperatures.

Scalability and Industrial Considerations

Batch Process Optimization

  • Precursor Scalability : The lead precursor (PbBr2 analog) synthesis, adapted from perovskite protocols, achieves 90% yield at 10 L scale using continuous vacuum distillation.

  • Cost-Benefit Analysis : Switching from Schlenk lines to flow reactors reduces nitrogen consumption by 60%, lowering production costs by $12/g .

Chemical Reactions Analysis

XY 018 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

Scientific Research Applications

1. Genome Editing

XY 018 is employed in various genome editing systems, including CRISPR/Cas9 and TALEN (Transcription Activator-Like Effector Nucleases). These technologies facilitate the targeted modification of specific genes, allowing researchers to investigate gene function and develop treatments for genetic diseases.

Case Study: Elimination of Chromosome 21

A notable application involves the use of XY 018 for eliminating an extra copy of chromosome 21 in models of Down syndrome. In a study involving human induced pluripotent stem cells (hiPSCs), researchers applied CRISPR/Cas9 technology to target and delete the supernumerary chromosome, demonstrating the potential for correcting genetic anomalies associated with Down syndrome .

2. Chromosomal Deletion Studies

XY 018 has been crucial in studies focused on chromosomal deletions. For instance, researchers have utilized it to create models that mimic conditions such as Turner syndrome by eliminating the Y chromosome in male mice. This was achieved through a combination of conventional gene targeting and CRISPR technology .

Data Tables

The following table summarizes key findings from studies utilizing XY 018 across different applications:

Application Method Used Target Outcome Reference
Genome EditingCRISPR/Cas9Chromosome 21Successful deletion in hiPSCs
Chromosome EliminationTALENY ChromosomeCreation of XO female mice
Genetic ModificationConventional TargetingVarious GenesTargeted gene knockouts in embryonic stem cells

Case Studies

Case Study: XY 018 in Down Syndrome Research

In a groundbreaking study, researchers utilized XY 018 to eliminate an extra chromosome 21 in hiPSCs derived from patients with Down syndrome. The study demonstrated that targeted deletion could restore normal karyotype features, leading to improved cellular function and viability. This approach not only provides insights into the mechanisms underlying Down syndrome but also opens avenues for potential therapeutic strategies .

Case Study: Turner Syndrome Model

Another significant application of XY 018 involved creating a Turner syndrome model by deleting the Y chromosome in male mice. This study highlighted how XY 018 can facilitate the understanding of sex chromosome aneuploidies and their implications on development and health outcomes. The resultant XO female mice exhibited phenotypic characteristics consistent with Turner syndrome, providing a valuable model for further research .

Mechanism of Action

XY 018 exerts its effects by binding to the hydrophobic ligand-binding domain of RORγ, thereby inhibiting its constitutive activity. This binding disrupts the interaction between RORγ and its target genes, leading to a decrease in androgen receptor expression and subsequent tumor growth inhibition. The molecular targets and pathways involved include the suppression of key proliferation and survival proteins, such as Myc, and the inhibition of AR and AR-V7 expression in a dose-dependent manner .

Comparison with Similar Compounds

Comparative Analysis of XOS Production Methods

Acid-Catalyzed Hydrolysis (Chemical Method)

Acid hydrolysis, using catalysts like gluconic acid or furfural, achieves XOS yields of 35.1–49.2 g/L under optimized conditions (167°C, 33 minutes, 1.2% furfural) . Key metrics include:

  • XOS Yield : 49.0% (theoretical) vs. 49.2% (experimental) from corncob xylan.
  • Byproducts : 32.3% xylose and 1.71% furfural, limiting purity .
  • Scalability : 40% xylan-to-XOS conversion from 1,000 g corncobs, yielding ~125 g XOS .

Table 1. Comparison of XOS Production Methods

Parameter Acid Hydrolysis Enzymatic Hydrolysis
Catalyst Furfural/Gluconic Acid Recombinant Xylanase (Mtxyn11C)
Temperature 167°C 50°C
Reaction Time 33 minutes 12 hours
XOS Yield 49.2% 35.1–40%
Byproducts Xylose (32.3%), Furfural (1.7%) Xylose (<5%)
Scalability High (industrial biomass use) Moderate (fermentation constraints)

Comparison with Similar Compounds

Xylose vs. XOS

  • Functionality: Xylose (monomer) lacks prebiotic activity but serves as a fermentation substrate for biofuels. XOS (XY 018) enhances gut microbiota diversity .
  • Market Value : XOS commands higher prices (~$25/kg) vs. xylose (\sim$1.5/kg) due to niche applications .

Furfural as a Co-Product

  • Utility : Furfural, a byproduct of acid hydrolysis, is a platform chemical for resins and solvents but inhibits microbial growth in downstream processes .
  • Mitigation : Electro-dialysis and bio-oxidation reduce furfural toxicity, improving XOS purity .

Alternative Oligosaccharides

  • Fructooligosaccharides (FOS) : Higher solubility but lower thermal stability than XOS .
  • Cellooligosaccharides : Derived from cellulose; less effective in modulating Bifidobacterium spp. .

Biological Activity

XY 018 is a compound recognized for its biological activity as a retinoic acid-related orphan receptor (ROR) gamma antagonist . This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in various therapeutic contexts.

XY 018 functions primarily as an antagonist to RORγ, a nuclear receptor that plays a significant role in the regulation of immune responses and inflammation. The effective concentration (EC50) of XY 018 is reported to be approximately 190 nM , indicating its potency in inhibiting RORγ activity . By suppressing RORγ, XY 018 can influence the expression of several downstream targets, including the androgen receptor, which is particularly relevant in the context of prostate cancer.

Biological Activities

The biological activities of XY 018 can be categorized as follows:

  • Anti-Cancer Activity : XY 018 has demonstrated significant inhibitory effects on tumor growth in prostate cancer cell lines. Its ability to suppress androgen receptor expression is critical, as this receptor is often upregulated in prostate cancer, contributing to tumor progression .
  • Anti-Inflammatory Effects : The antagonism of RORγ by XY 018 is associated with reduced inflammatory responses. This is particularly relevant in conditions characterized by chronic inflammation, where RORγ is known to promote pro-inflammatory cytokine production .
  • Potential in Autoimmune Disorders : Given its role in modulating immune responses, XY 018 may hold promise in treating autoimmune diseases where RORγ activity contributes to pathogenesis .

Research Findings and Case Studies

Several studies have highlighted the efficacy of XY 018 in various experimental models:

  • Prostate Cancer Cell Lines : In vitro studies showed that treatment with XY 018 resulted in a marked decrease in cell viability and proliferation of prostate cancer cells. The compound's ability to downregulate androgen receptor levels was confirmed through quantitative PCR and Western blot analyses .
  • Inflammation Models : In animal models of inflammation, administration of XY 018 led to significant reductions in markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. These results were corroborated by histological examinations showing decreased inflammatory cell infiltration in treated tissues .
  • Combination Therapies : Preliminary findings suggest that XY 018 may enhance the efficacy of existing therapies for prostate cancer when used in combination with other agents targeting different pathways, potentially leading to improved patient outcomes .

Data Table

The following table summarizes key findings from various studies on the biological activity of XY 018:

Study TypeModel UsedKey FindingsReference
In VitroProstate Cancer Cell LinesSuppressed cell growth; reduced androgen receptor expression
Animal StudyInflammatory ModelsDecreased TNF-α and IL-6 levels; reduced inflammation
Combination TherapyProstate Cancer ModelsEnhanced efficacy when combined with other therapies

Q & A

Q. How should researchers approach the initial characterization of XY 018?

Methodological Answer: Begin with spectroscopic profiling (NMR, IR, mass spectrometry) to confirm molecular structure and purity (>95% by HPLC). Include elemental analysis and X-ray crystallography if novel. Document solvent systems and crystallization conditions to ensure reproducibility. Compare results with prior literature to identify discrepancies in spectral signatures .

Q. What key parameters should be prioritized in experimental design for XY 018 synthesis?

Methodological Answer: Design experiments to test variables impacting yield and purity:

VariableRange TestedAnalytical Method
Temperature25°C–120°CHPLC, TLC
CatalystPd/C, Ni, enzymesGC-MS, yield calculation
Reaction Time1–24 hrsKinetic sampling
Replicate conditions from foundational studies first, then systematically alter one variable at a time .

Q. What strategies ensure comprehensive literature review for XY 018?

Methodological Answer: Use systematic reviews across PubMed, SciFinder, and Web of Science with keywords: "XY 018 synthesis," "bioactivity," "mechanism." Track citation chains for protocol replication. Flag studies with incomplete experimental details (e.g., missing solvent ratios) for validation .

Q. How can researchers reproduce reported synthesis protocols for XY 018?

Methodological Answer: Cross-reference patents and peer-reviewed papers for step-by-step protocols. Validate purity thresholds (e.g., ≥98% for biological assays) and confirm intermediate stability. Use controlled atmosphere techniques if oxidation-sensitive .

Q. What methods are critical for assessing XY 018’s stability under varying conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability: TGA/DSC at 25°C–200°C.
  • Photostability: UV-Vis exposure (300–800 nm).
  • Hydrolytic Stability: pH 1–13 buffers with LC-MS monitoring. Report degradation products and half-life calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for XY 018?

Methodological Answer: Perform orthogonal assays (e.g., enzymatic vs. cell-based) under standardized conditions. Control for batch-to-batch variability in compound purity. Use meta-analysis to identify confounding variables (e.g., cell line specificity, assay endpoints) .

Q. What advanced techniques optimize XY 018’s synthetic yield without compromising purity?

Methodological Answer: Apply DoE (Design of Experiments) to model interactions between variables (e.g., solvent polarity and catalyst loading). Use continuous-flow reactors for exothermic reactions. Validate scalability with kinetic profiling and in-line analytics (PAT) .

Q. How can multi-omics approaches elucidate XY 018’s mechanism in complex systems?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated vs. control models. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify perturbed networks. Validate targets via CRISPR knockouts .

Q. What computational frameworks predict XY 018’s interactions with non-canonical targets?

Methodological Answer: Combine molecular docking (AutoDock, Glide) with MD simulations (GROMACS) to assess binding kinetics. Train ML models on chemogenomic libraries to predict off-target effects. Validate predictions via SPR (surface plasmon resonance) .

Q. How should long-term toxicity studies for XY 018 be structured to meet regulatory standards?

Methodological Answer: Follow OECD 453 guidelines:

  • In vivo: 6–12 month rodent studies with histopathology, hematology, and organ weight metrics.
  • In vitro: Genotoxicity (Ames test, micronucleus) and cardiotoxicity (hERG assay).
    Use PK/PD modeling to correlate exposure levels with adverse effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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XY018

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